molecular formula C16H31NS2Sn B180042 2-(Methylthio)-5-(tributylstannyl)thiazole CAS No. 157025-34-8

2-(Methylthio)-5-(tributylstannyl)thiazole

Cat. No.: B180042
CAS No.: 157025-34-8
M. Wt: 420.3 g/mol
InChI Key: DEJBNAXALAZNEF-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(tributylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a methylthio group at the second position and a tributylstannyl group at the fifth position

Scientific Research Applications

2-(Methylthio)-5-(tributylstannyl)thiazole has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Research into its derivatives may lead to the development of new pharmaceuticals with antimicrobial or anticancer properties.

Future Directions

The study of thiazole compounds is an active area of research due to their presence in many biologically active molecules. Future research may focus on developing new synthetic methods, studying their reactivity, or exploring their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the stannylation of 2-(Methylthio)thiazole using tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(tributylstannyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, using reagents like aryl halides or vinyl halides.

    Reduction: The compound can be reduced to remove the stannyl group, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Palladium catalysts, aryl halides, vinyl halides.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Aryl or vinyl thiazoles.

    Reduction: De-stannylated thiazoles.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(tributylstannyl)thiazole depends on the specific chemical reactions it undergoes. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methylthio group can participate in redox reactions, altering the electronic properties of the thiazole ring and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Tributylstannyl)thiazole: Lacks the methylthio group, making it less versatile in redox reactions.

    2-(Methylthio)thiazole: Lacks the tributylstannyl group, limiting its use in cross-coupling reactions.

    2-(Methylthio)-4-(tributylstannyl)thiazole: Similar structure but with the stannyl group at a different position, leading to different reactivity and applications.

Uniqueness

2-(Methylthio)-5-(tributylstannyl)thiazole is unique due to the presence of both the methylthio and tributylstannyl groups, which provide a combination of redox activity and cross-coupling potential. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

tributyl-(2-methylsulfanyl-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJBNAXALAZNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439118
Record name 2-(Methylthio)-5-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157025-34-8
Record name 2-(Methylthio)-5-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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